Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

Chemical blowing agent Decomposition temperature Polymer foaming

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide (CAS 10396-10-8), universally referred to in industry as p-toluenesulfonyl semicarbazide (PTSS), Blowing Agent RA, or Foamer RA, is a sulfonyl semicarbazide-class organic compound with the molecular formula C₈H₁₁N₃O₃S and a molecular weight of 229.26 g/mol. It appears as a white crystalline powder with a melting point of approximately 236 °C and a density of 1.381 g/cm³.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 10396-10-8
Cat. No. B088488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
CAS10396-10-8
Synonyms4-toluenesulfonyl semicarbazide
p-toluenesulfonyl semicarbazide
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N
InChIInChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12)
InChIKeyVRFNYSYURHAPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 4-Methyl-, 2-(Aminocarbonyl)Hydrazide (CAS 10396-10-8): Identity, Specifications, and Industrial Profile


Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide (CAS 10396-10-8), universally referred to in industry as p-toluenesulfonyl semicarbazide (PTSS), Blowing Agent RA, or Foamer RA, is a sulfonyl semicarbazide-class organic compound with the molecular formula C₈H₁₁N₃O₃S and a molecular weight of 229.26 g/mol [1]. It appears as a white crystalline powder with a melting point of approximately 236 °C and a density of 1.381 g/cm³ . The compound is commercially supplied at ≥98% purity (HPLC/titration), with controlled moisture (≤0.5%) and ash residue (≤0.5%) . Its principal industrial role is as a high-temperature chemical blowing agent (foaming agent) for thermoplastics and synthetic rubbers, where it decomposes endothermically upon heating to release nitrogen and carbon dioxide gases that create cellular structures in the polymer matrix .

Why p-Toluenesulfonyl Semicarbazide (PTSS) Cannot Be Simply Substituted by Other Sulfonyl Hydrazide or Azo-Class Blowing Agents


Chemical blowing agents are not interchangeable commodities; their decomposition temperature, gas yield, gas composition, and residue profile collectively determine process compatibility and final foam morphology in a given polymer system. PTSS occupies a narrow and functionally distinct high-temperature window (224–235 °C decomposition in air) that bridges the gap between medium-temperature sulfonyl hydrazides such as OBSH (152–162 °C) or TSH (143–147 °C) and the ultra-high-temperature tetrazole class exemplified by 5-phenyltetrazole (5-PT, 234–245 °C) . Unlike azodicarbonamide (ADC, 200–210 °C), whose decomposition generates isocyanic acid and cyanuric acid residues known to cause mold plate-out and corrosion, PTSS decomposes primarily into N₂ and CO₂ without cyanuric acid production . Furthermore, direct comparative foaming studies in Nylon 6 demonstrate that PTSS and 5-PT produce quantitatively distinct density-reduction profiles at equivalent loadings, confirming that in-class substitution yields measurably different product outcomes [1]. These performance differences are rooted in the compound's semicarbazide moiety, which confers a unique thermal decomposition pathway relative to both hydrazide-only and azo-based alternatives.

Quantitative Comparative Evidence: PTSS (CAS 10396-10-8) Versus Closest Industrial Blowing Agent Analogs


Decomposition Temperature Hierarchy: PTSS Occupies a Unique High-Temperature Niche Between ADC/OBSH/TSH and 5-Phenyltetrazole

PTSS exhibits a decomposition temperature range of 224–235 °C (in air, 5 °C/min heating rate), which is approximately 24–83 °C higher than the nearest sulfonyl hydrazide-class blowing agents and approximately 10 °C below 5-phenyltetrazole [1]. Specifically: OBSH decomposes at 152–162 °C (ΔT ≈ +72 °C vs. PTSS), TSH decomposes at 143–147 °C (ΔT ≈ +85 °C vs. PTSS), and ADC decomposes at 200–210 °C (ΔT ≈ +25 °C vs. PTSS). In plastic media, PTSS decomposition shifts slightly lower to 213–225 °C . This temperature positioning makes PTSS the only commercially established blowing agent that bridges the gap for polymers processed at 190–230 °C—such as rigid PVC, polycarbonate, and certain nylon grades—where ADC may begin decomposing prematurely (causing surface defects) and 5-PT may not fully activate, while OBSH and TSH would decompose far too early to be useful .

Chemical blowing agent Decomposition temperature Polymer foaming Thermoplastic processing

Direct Head-to-Head Foaming Performance in Nylon 6: PTSS Versus 5-Phenyltetrazole (5-PT)

In a 2023 study by Kim and Kim, PTSS and 5-PT were directly compared as chemical foaming agents in Nylon 6 at loadings of 0–10 phr, processed at 240 °C [1]. PTSS produced a linear density reduction response: at 10 phr loading, foam density reached 0.71 g/cm³ (from 1.14 g/cm³ for unfoamed Nylon 6), corresponding to a weight reduction rate of 37.7%. In contrast, 5-PT exhibited a non-linear, high-efficiency response: at only 1.5 phr, 5-PT achieved a foam density of 0.73 g/cm³ (36.0% weight reduction)—performance comparable to PTSS at 10 phr. At 2 phr 5-PT, foam density dropped to 0.55 g/cm³ with a 51.8% weight reduction [1]. This 6.7-fold difference in required loading for equivalent performance (PTSS 10 phr ≈ 5-PT 1.5 phr) highlights fundamentally different efficiency profiles. The linear dose-response of PTSS, however, provides superior predictability and tunability for applications requiring precise density targeting [1].

Nylon 6 foaming Weight reduction Foam density Engineering plastics

Decomposition Byproduct Profile: PTSS Eliminates Cyanuric Acid Plate-Out Risk Inherent to Azodicarbonamide (ADC)

Azodicarbonamide (ADC), the most widely used chemical blowing agent globally, undergoes thermal decomposition that produces isocyanic acid, which trimerizes to cyanuric acid (isocyanuric acid) as a solid residue [1]. This cyanuric acid deposits on mold surfaces, extruder dies, and screws—a phenomenon known as 'plate-out'—requiring periodic production shutdowns for cleaning and causing surface defects on foamed products . In contrast, PTSS decomposition generates primarily nitrogen and carbon dioxide gases (approximately 2:1 N₂:CO₂ ratio), with no cyanuric acid or isocyanuric acid production . Multiple supplier technical documents explicitly state that PTSS causes 'no corrosion on the metal barrel and the mold surface fouling phenomenon' . This differentiation is critical for high-throughput continuous extrusion and injection molding operations where mold downtime directly impacts production economics.

Mold fouling Cyanuric acid Blowing agent residue Processing safety

Gas Yield Efficiency and Ash Residue: PTSS Compared Across Sulfonyl Hydrazide and Tetrazole Classes

PTSS delivers a gas yield of 140–150 ml/g (STP, in air) upon decomposition, which is intermediate between the lower-yield sulfonyl hydrazides (TSH: 120–130 ml/g; OBSH: 125 ml/g) and the higher-yield alternatives (ADC: >220 ml/g; 5-PT: 180–210 ml/g) . When normalized against decomposition temperature, PTSS offers the highest gas yield among blowing agents active above 220 °C except for 5-PT. The ash residue after decomposition is ≤0.5% for PTSS, compared to ≤0.1% for TSH . While TSH has lower ash, its decomposition temperature (143–147 °C) is incompatible with high-temperature thermoplastics. For high-temperature processing applications, the combination of 140–150 ml/g gas yield with ≤0.5% ash represents a balanced profile: the gas yield is sufficient to achieve meaningful density reduction (as demonstrated by the 37.7% weight reduction in Nylon 6 at 10 phr [1]), while ash content remains low enough for most industrial foam applications.

Gas yield Ash residue Blowing agent efficiency Material purity

Processing Window Compatibility: PTSS Decomposition Temperature Alignment with Engineering Thermoplastic Melt Temperatures

The decomposition temperature of PTSS in plastic media (213–225 °C) aligns closely with the recommended melt processing temperatures of several high-volume engineering thermoplastics: rigid PVC (160–200 °C, with PTSS activating in the upper range), ABS (200–250 °C), polycarbonate (260–300 °C, requiring PTSS at the high end), and Nylon 6 (230–260 °C) [1]. In contrast, ADC (200–210 °C decomposition) begins decomposing at the lower boundary of ABS and Nylon 6 processing, risking premature gas release and surface defects. OBSH (152–162 °C) and TSH (143–147 °C) decompose far below the melt temperature of these engineering plastics, making them functionally unusable for these polymers. The patent literature explicitly identifies PTSS as the preferred blowing agent for PVC in the method of US20170327660A1, specifying a melt-processing temperature of 170–220 °C with a blowing agent (A) that is 'preferably p-toluenesulfonyl semi-carbazide' [2]. The CN110642758A synthesis patent further confirms the industrial positioning of PTSS as 'a high-temperature nitrogen foaming agent' with 'no toxicity, small powder particles, good dispersibility in polymers, fine and uniform bubbles' [3].

Process compatibility Melt temperature ABS foaming Rigid PVC foaming

Optimal Application Scenarios for p-Toluenesulfonyl Semicarbazide (PTSS / CAS 10396-10-8) Based on Quantitative Differentiation Evidence


Rigid PVC Structural Foam Profiles and Sheets: Avoiding ADC-Associated Cyanuric Acid Plate-Out in Continuous Extrusion

In rigid PVC foam profile and sheet extrusion (e.g., foamed PVC boards, decorative moldings, cable management systems), processing temperatures typically reach 170–200 °C. At these temperatures, ADC decomposition produces cyanuric acid that deposits on calibrators and dies, causing surface defects and requiring frequent line stoppages for cleaning [1]. PTSS, with its decomposition temperature of 213–225 °C in plastic media and absence of cyanuric acid in the decomposition pathway , provides a processing-safe alternative. The patent US20170327660A1 explicitly claims PTSS as the preferred blowing agent for PVC foam extrusion, specifying loading levels of 0.09–0.3 parts per hundred weight (pbw) with calcium-zinc stabilized PVC [2]. This application leverages PTSS's unique combination of appropriate decomposition temperature, clean decomposition chemistry, and established patent-protected formulation know-how.

Nylon 6 and Engineering Thermoplastic Lightweighting with Linear Density Control

For Nylon 6 foam applications requiring precise, predictable density reduction (e.g., automotive under-hood components, lightweight structural brackets), the linear dose-response relationship of PTSS demonstrated by Kim and Kim (2023) provides a critical process control advantage [1]. At 10 phr PTSS loading, foam density decreases to 0.71 g/cm³ (37.7% weight reduction), with density decreasing linearly as a function of blowing agent content. This contrasts with 5-PT, which achieves comparable density reduction at only 1.5 phr but with a steeply non-linear response that complicates formulation targeting [1]. For manufacturers requiring tight density specifications (±0.05 g/cm³), PTSS's linear response enables straightforward calibration. The decomposition temperature of 224–235 °C aligns with Nylon 6 processing at 240 °C, ensuring complete gas evolution within the melt residence time [1].

ABS and Polycarbonate Foam Injection Molding: High-Temperature Processing Without Premature Gas Release

ABS and polycarbonate injection molding operations typically run at melt temperatures of 200–280 °C. ADC-based formulations at the lower end of this range risk premature decomposition in the barrel, leading to gas loss before mold filling and resulting in surface splay, incomplete mold packing, and non-uniform cell structures [1]. PTSS, with its plastic-phase decomposition onset at 213–225 °C, remains stable during plastication and releases gas only after the melt enters the mold cavity . This temperature-gated gas release is particularly valuable for structural foam molding where a compact skin layer with a foamed core is desired. The synthesis patent CN110642758A identifies ABS, nylon, and polycarbonate as primary application targets, emphasizing the agent's 'fine and uniform bubbles' and 'good dispersibility' [2]. Multiple supplier sources confirm PTSS compatibility with ABS, PC, and PP across a range of foam density targets .

Synthetic Rubber (SBR, NR) and Polyolefin Foam for Applications Requiring Non-Corrosive Decomposition

In synthetic rubber foaming (SBR, natural rubber) and polyolefin foam production (HDPE, PP) where metal mold longevity is a key economic factor, the non-corrosive decomposition profile of PTSS offers a tangible equipment life-cycle advantage [1]. Supplier technical documentation explicitly states PTSS causes 'no corrosion on the metal barrel and the mold surface fouling phenomenon' . While TSH (p-toluenesulfonyl hydrazide, 143–147 °C) is traditionally used in lower-temperature rubber foaming, PTSS extends sulfonyl-based blowing agent technology to higher-temperature rubber compounds and polyolefins that require processing above 200 °C. The compound's gas yield of 140–150 ml/g and fine powder particle size contribute to uniform cell distribution, which is critical for rubber foam products such as automotive weather seals, shoe soles, and gaskets [2].

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